Lipophilicity: Tert-butyl Ester is Over 0.9 Log Units More Lipophilic Than the Methyl Ester
The tert-butyl ester derivative exhibits a computed partition coefficient (XLogP3) of 2.3, which is 0.9 log units higher than the methyl ester analog (XLogP3 = 1.4) [1]. This substantial difference in lipophilicity directly influences membrane permeability, solubility, and chromatographic retention time, making the tert-butyl ester a superior choice for applications requiring enhanced passive diffusion or non-polar extraction characteristics compared to its methyl ester counterpart [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | Methyl 2-amino-3-(4-nitrophenyl)propanoate: XLogP3 = 1.4 |
| Quantified Difference | Δ LogP = +0.9 |
| Conditions | Computed by XLogP3 3.0 algorithm, as reported in PubChem (2024 release) |
Why This Matters
A higher LogP value confers greater membrane permeability and altered biodistribution profiles, which is a critical parameter for cell-based assays and in vivo studies.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 15600490 (Tert-butyl ester) and CID 7408281 (Methyl ester). https://pubchem.ncbi.nlm.nih.gov. View Source
